4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a phenyl group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Triazoles and their derivatives have been extensively studied for their remarkable properties, making them promising candidates for drug development and treatment of various diseases .
Mode of Action
It’s known that triazoles interact with their targets in a way that can lead to various biological activities, including anticancer, enzyme inhibition capacity, antioxidant, antimicrobial, anti-inflammatory, and antituberculous effects .
Biochemical Pathways
One study showed that a similar compound, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3h-1,2,4-triazol-3-one, exhibited neuroprotective effects against β-amyloid-induced cytotoxicity, and its mechanism of action involved the regulation of mitogen-activated protein kinase/nuclear factor-κb pathways .
Result of Action
Similar compounds have shown various biological activities, including anticancer, enzyme inhibition capacity, antioxidant, antimicrobial, anti-inflammatory, and antituberculous effects .
Preparation Methods
The synthesis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be achieved through various synthetic routes. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with formic acid. The reaction conditions typically include refluxing the mixture for several hours to ensure complete cyclization. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidation products.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.
Scientific Research Applications
4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Researchers have explored the compound’s ability to inhibit specific enzymes and its potential use in enzyme inhibition studies.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other heterocyclic compounds, which are valuable in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
4-phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone: This compound contains a selenium atom in place of the oxygen atom in the triazolone ring, which can lead to different biological activities and chemical properties.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This derivative has additional ethoxy and methoxy groups attached to the phenyl rings, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVVGXZLFHZTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294013 | |
Record name | 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-30-6 | |
Record name | 2,4-Dihydro-4-phenyl-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 93434 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1008-30-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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